molecular formula C16H19NO2S B10963484 N-benzyl-4-propylbenzenesulfonamide

N-benzyl-4-propylbenzenesulfonamide

Cat. No.: B10963484
M. Wt: 289.4 g/mol
InChI Key: LNDBFAWMTBNPTM-UHFFFAOYSA-N
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Description

N-benzyl-4-propylbenzenesulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of the sulfonamide functional group, which consists of a sulfonyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions: N-benzyl-4-propylbenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-propylbenzenesulfonyl chloride with benzylamine under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 4-propylbenzenesulfonyl chloride in an organic solvent such as dichloromethane.
  • Add benzylamine to the solution.
  • Stir the mixture at room temperature or slightly elevated temperatures.
  • After completion, the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-4-propylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used.

Major Products Formed:

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-benzyl-4-propylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be employed in the study of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-4-propylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates. This compound may inhibit enzymes involved in folic acid synthesis, leading to antibacterial effects. The molecular pathways involved include competitive inhibition and disruption of enzyme function.

Comparison with Similar Compounds

    N-fluorobenzenesulfonimide: Used as a fluorinating agent in organic synthesis.

    N-phenylbenzenesulfonamide: Known for its use in medicinal chemistry.

Uniqueness: N-benzyl-4-propylbenzenesulfonamide is unique due to its specific structural features, such as the presence of both benzyl and propyl groups. These features may confer distinct chemical reactivity and biological activity compared to other sulfonamides.

Properties

Molecular Formula

C16H19NO2S

Molecular Weight

289.4 g/mol

IUPAC Name

N-benzyl-4-propylbenzenesulfonamide

InChI

InChI=1S/C16H19NO2S/c1-2-6-14-9-11-16(12-10-14)20(18,19)17-13-15-7-4-3-5-8-15/h3-5,7-12,17H,2,6,13H2,1H3

InChI Key

LNDBFAWMTBNPTM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

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